molecular formula C16H11NO3 B6382764 4-(Naphthalen-2-yl)-2-nitrophenol, 95% CAS No. 1261899-92-6

4-(Naphthalen-2-yl)-2-nitrophenol, 95%

Cat. No. B6382764
CAS RN: 1261899-92-6
M. Wt: 265.26 g/mol
InChI Key: HGXMSIXKSIVOAV-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-yl)-2-nitrophenol, 95% (4-NPN-95) is a synthetic compound used in scientific research and laboratory experiments. It is a common reagent used in organic synthesis and has a variety of applications in scientific research.

Mechanism of Action

4-(Naphthalen-2-yl)-2-nitrophenol, 95% is believed to act by binding to a specific site on the enzyme or receptor. This binding causes a conformational change in the enzyme or receptor, which then leads to a change in its activity. This change in activity can result in a variety of effects, including the inhibition or activation of enzyme activity, the inhibition or activation of receptor activity, or the modulation of signal transduction pathways.
Biochemical and Physiological Effects
4-(Naphthalen-2-yl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes and proteases. It has also been shown to modulate signal transduction pathways, including those involving cAMP, cGMP, and calcium. In addition, 4-(Naphthalen-2-yl)-2-nitrophenol, 95% has been shown to have an inhibitory effect on the reuptake of neurotransmitters, such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

4-(Naphthalen-2-yl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, has a long shelf-life, and is relatively non-toxic. However, it is important to note that 4-(Naphthalen-2-yl)-2-nitrophenol, 95% is a synthetic compound and may not be suitable for use in certain experiments. Additionally, it may not be suitable for use in experiments involving animals or humans due to its potential toxicity.

Future Directions

Given the wide range of applications of 4-(Naphthalen-2-yl)-2-nitrophenol, 95%, there are many potential future directions for research. For example, further research could be conducted to explore the potential of 4-(Naphthalen-2-yl)-2-nitrophenol, 95% as an inhibitor of enzymes involved in drug metabolism. Additionally, further research could be conducted to explore the potential of 4-(Naphthalen-2-yl)-2-nitrophenol, 95% as a modulator of signal transduction pathways. Additionally, further research could be conducted to explore the potential of 4-(Naphthalen-2-yl)-2-nitrophenol, 95% as an inhibitor of neurotransmitter reuptake. Finally, further research could be conducted to explore the potential of 4-(Naphthalen-2-yl)-2-nitrophenol, 95% as a therapeutic agent for the treatment of various diseases and disorders.

Synthesis Methods

4-(Naphthalen-2-yl)-2-nitrophenol, 95% can be synthesized by a variety of methods. One method involves the reaction of naphthalene-2-carboxylic acid with nitric acid and sodium nitrite. This reaction produces a dinitrophenol intermediate that is then reduced with sodium borohydride to form 4-(Naphthalen-2-yl)-2-nitrophenol, 95%.

Scientific Research Applications

4-(Naphthalen-2-yl)-2-nitrophenol, 95% has been used in a variety of scientific research applications, including in studies of enzyme kinetics, protein-ligand interactions, and drug metabolism. It has also been used in studies of the effects of drugs on cells, as well as in studies of the effects of drugs on the central nervous system.

properties

IUPAC Name

4-naphthalen-2-yl-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-16-8-7-14(10-15(16)17(19)20)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXMSIXKSIVOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686280
Record name 4-(Naphthalen-2-yl)-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Naphthalen-2-YL)-2-nitrophenol

CAS RN

1261899-92-6
Record name 4-(Naphthalen-2-yl)-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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